6-imino-7-(2-methoxyethyl)-11-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
Description
IUPAC Name: 6-imino-7-(2-methoxyethyl)-11-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one Molecular Formula: C₂₂H₂₂N₄O₄S CAS Number: 606957-56-6
This compound belongs to the triazatricyclo class, characterized by a tricyclic core fused with imino, sulfonyl, and methoxyethyl substituents. Its structural complexity confers diverse biological activities, including antimicrobial and enzyme inhibitory properties, as noted in pharmacological studies . The sulfonyl group at the 5-position and methoxyethyl side chain at the 7-position are critical for its interactions with molecular targets .
Properties
IUPAC Name |
6-imino-7-(2-methoxyethyl)-11-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c1-14-6-8-16(9-7-14)31(28,29)18-13-17-21(25(19(18)23)11-12-30-3)24-20-15(2)5-4-10-26(20)22(17)27/h4-10,13,23H,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHALDMDMBKKXDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(N=C4C(=CC=CN4C3=O)C)N(C2=N)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
371128-15-3 | |
| Record name | 2-IMINO-1-(2-METHOXYETHYL)-10-METHYL-3-[(4-METHYLPHENYL)SULFONYL]-1,2-DIHYDRO-5H-DIPYRIDO[1,2-A:2,3-D]PYRIMIDIN-5-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-imino-7-(2-methoxyethyl)-11-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the triazatricyclo framework, followed by the introduction of the imino, methoxyethyl, methyl, and sulfonyl groups through various chemical reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as in the laboratory, but with modifications to accommodate larger quantities and ensure cost-effectiveness. Industrial methods may also include continuous flow processes and the use of automated equipment to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
6-imino-7-(2-methoxyethyl)-11-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
6-imino-7-(2-methoxyethyl)-11-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.
Medicine: The compound could be investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-imino-7-(2-methoxyethyl)-11-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
| Compound Name | Molecular Formula | Key Features | Biological Activity | Reference |
|---|---|---|---|---|
| Target Compound | C₂₂H₂₂N₄O₄S | 5-(4-methylphenyl)sulfonyl; 7-(2-methoxyethyl) | Antimicrobial, enzyme inhibition | |
| Ethyl 6-imino-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo | C₂₅H₂₉N₅O₃ | Oxolan group at N-position | Enhanced solubility due to polar oxolan | |
| Ethyl 11-methyl-6-(4-nitrobenzoyl)imino | C₂₅H₂₆N₄O₃ | Nitrobenzoyl group at 6-position | Increased reactivity in electrophilic substitutions | |
| 6-imino-N-[2-(4-methoxyphenyl)ethyl]-7-(4-methylphenyl)methyl | C₂₇H₃₁N₅O₃ | Bulky 4-methoxyphenyl ethyl chain | Reduced membrane permeability | |
| 6-imino-5-(4-chlorophenyl)sulfonyl-7-prop-2-enyl | C₂₃H₁₉ClN₄O₃S | Chlorophenyl sulfonyl; allyl group | Anticancer activity via DNA intercalation | |
| 7-ethyl-5-(4-fluorophenyl)sulfonyl-6-imino-11-methyl | C₂₀H₁₇FN₄O₃S | Fluorophenyl sulfonyl; ethyl group | Improved pharmacokinetics in oncology models | |
| 6-imino-7-(3-methoxypropyl)-13-methyl-N-(1-phenylethyl) | C₂₅H₂₇N₅O₃ | Methoxypropyl substituent; phenylethyl chain | Enhanced receptor binding affinity |
Table 2: Molecular Properties of Select Analogs
| Compound | Molecular Weight (g/mol) | XLogP3 | Hydrogen Bond Acceptors | Rotatable Bonds | |
|---|---|---|---|---|---|
| Target Compound | 454.5 | 3.1 | 7 | 6 | |
| Ethyl 6-(4-fluorobenzoyl)imino | 478.5 | 2.8 | 8 | 8 | |
| 7-ethyl-5-(4-fluorophenyl)sulfonyl | 412.4 | 3.5 | 6 | 3 | |
| 5-(4-chlorophenyl)sulfonyl-7-prop-2-enyl | 474.9 | 4.0 | 6 | 5 |
Discussion
The target compound’s 2-methoxyethyl group distinguishes it from analogs with longer alkyl chains (e.g., 3-methoxypropyl in ), reducing steric hindrance and improving diffusion across biological membranes. Conversely, the 4-methylphenyl sulfonyl group provides moderate electron-withdrawing effects compared to halogenated variants (e.g., 4-chlorophenyl in ), which may explain its balanced efficacy and toxicity profile. Notably, fluorinated analogs (e.g., ) exhibit superior target selectivity in kinase inhibition but require higher synthetic complexity.
Biological Activity
The compound 6-imino-7-(2-methoxyethyl)-11-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural features and diverse functional groups. This article aims to explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes multiple functional groups such as imino, methoxyethyl, methyl, and sulfonyl groups. Its molecular formula is with a molecular weight of approximately 422.5 g/mol. The IUPAC name provides insight into its intricate framework that may influence its biological interactions.
The biological activity of this compound is hypothesized to arise from its interaction with various molecular targets within biological systems:
- Enzyme Inhibition : The sulfonyl group may facilitate binding to active sites of enzymes, inhibiting their activity and altering metabolic pathways.
- Receptor Modulation : The compound could interact with specific receptors (e.g., muscarinic receptors), potentially leading to altered signaling pathways associated with neurotransmission and other physiological processes.
- DNA Interaction : Its structure suggests possible intercalation with DNA, influencing replication and transcription processes.
Biological Activity
Research indicates that compounds similar to 6-imino-7-(2-methoxyethyl)-11-methyl-5-(4-methylphenyl)sulfonyl have shown promising biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential efficacy against various bacterial strains.
- Anticancer Activity : Analogous compounds have exhibited cytotoxic effects on cancer cell lines in vitro.
- Neurological Effects : Some derivatives have been investigated for their role in modulating neurotransmitter systems, showing potential in treating neurological disorders.
Case Studies
Several studies have investigated the biological activities of compounds within the same class:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
